Higher Binding Affinity for Single-Chain tPA: Km of Pefachrome® tPA is 5.6-Fold Lower Than S-2288
Pefachrome® tPA demonstrates substantially higher affinity for single-chain tPA (sc-tPA) compared to the widely used chromogenic substrate S-2288. The Michaelis constant (Km) of Pefachrome® tPA for sc-tPA is 0.286 mM [1], whereas S-2288 exhibits a reported Km of 1.6 mM for the same enzyme form [2]. This represents a 5.6-fold lower Km, indicating that Pefachrome® tPA achieves half-maximal reaction velocity at a 5.6-fold lower substrate concentration, translating to higher assay sensitivity at equivalent substrate concentrations.
| Evidence Dimension | Binding Affinity (Km) for sc-tPA |
|---|---|
| Target Compound Data | Km = 0.286 mM for sc-tPA |
| Comparator Or Baseline | S-2288: Km = 1.6 mM for sc-tPA |
| Quantified Difference | 5.6-fold lower Km (higher affinity) for Pefachrome® tPA |
| Conditions | sc-tPA, buffer conditions: 50 mM Tris-Imidazole pH 8.4, 300 mM NaCl, 37°C (Pefachrome); S-2288 conditions from published kinetic studies at 37°C |
Why This Matters
A lower Km enables reliable detection of lower tPA concentrations and reduces substrate consumption per assay, directly benefiting procurement decisions for high-throughput or low-abundance sample analysis.
- [1] LOXO GmbH. Pefachrome® tPA, Chromogenic Substrate for tPA. Product Technical Datasheet. URL: https://www.loxo.de/de/A809101/Pefachrome-tPA View Source
- [2] Stimulation of the amidolytic activity of single chain tissue-type plasminogen activator by fibrinogen degradation products: possible fibrin binding sites on single chain tissue-type plasminogen activator molecule. Biochim Biophys Acta. 1991;1076(2):219-224. (Km = 1.6 mM, kcat = 4.9/s for sc-tPA toward S-2288) View Source
